27-Deoxyactein 27-Deoxyactein 26-Deoxyactein is a triterpenoid. It has a role as a metabolite.
26-Deoxyactein is a natural product found in Actaea elata, Actaea cimicifuga, and Actaea racemosa with data available.
See also: Black Cohosh (part of).
Brand Name: Vulcanchem
CAS No.: 264624-38-6
VCID: VC21355262
InChI: InChI=1S/C37H56O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h18,20-30,39-41H,8-17H2,1-7H3/t18-,20-,21+,22+,23+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37+/m1/s1
SMILES:
Molecular Formula: C37H56O10
Molecular Weight: 660.8 g/mol

27-Deoxyactein

CAS No.: 264624-38-6

Cat. No.: VC21355262

Molecular Formula: C37H56O10

Molecular Weight: 660.8 g/mol

* For research use only. Not for human or veterinary use.

27-Deoxyactein - 264624-38-6

CAS No. 264624-38-6
Molecular Formula C37H56O10
Molecular Weight 660.8 g/mol
IUPAC Name [(1R,1'R,3'R,4S,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate
Standard InChI InChI=1S/C37H56O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h18,20-30,39-41H,8-17H2,1-7H3/t18-,20-,21+,22+,23+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37+/m1/s1
Standard InChI Key GCMGJWLOGKSUGX-RBKCHLQLSA-N
Isomeric SMILES C[C@@H]1C[C@@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C
Canonical SMILES CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C

Chemical Structure and Properties

The IUPAC name of 27-Deoxyactein is (2S,3R,4S,5R)-2-[(1S,1'S,4'R,5S,5'R,6'R,10'S,12'S,13'S,16'R,21'R)-1,4',6',12',17',17'-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-18'-yl]oxyoxane-3,4,5-triol . The compound is also known by several synonyms including NCGC00091906-01 and 23-EPI-26-Deoxyactein .

Physical and Chemical Characteristics

27-Deoxyactein possesses the following physicochemical properties:

PropertyValueReference
Molecular FormulaC35H54O8 or C37H56O10
Molecular Weight602.8 g/mol or 660.84 g/mol
Melting Point250°C
XLogP3-AA4.6
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count8
Rotatable Bond Count2
CAS Number264624-38-6
Recommended Storage+4°C

The compound exhibits a complex cyclic structure with multiple chiral centers, which contributes to its specific biological activity profile. The chemical structure includes a spiroketal system and multiple hydroxyl groups that likely contribute to its hydrogen bonding capabilities and interaction with biological targets .

Natural Sources and Occurrence

27-Deoxyactein has been primarily identified in Actaea racemosa (also known as Cimicifuga racemosa or black cohosh), a medicinal plant native to North America . Black cohosh has been traditionally used for various women's health issues, particularly for menopausal symptoms .

This compound is one of the major bioactive constituents of black cohosh extracts, which are commonly used in dietary supplements as alternatives to conventional hormone replacement therapy . It belongs to the class of triterpene glycosides that are characteristic of the Actaea genus and contribute to the pharmacological effects of botanical preparations derived from these plants .

Pharmacological Properties

Protective Effects Against Environmental Toxins

Research has demonstrated that 27-Deoxyactein exhibits significant protective effects against 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)-induced toxicity in osteoblastic MC3T3-E1 cells . TCDD is a well-known environmental contaminant that exerts toxicity through various signaling mechanisms .

In vitro studies have shown that pre-treatment with 27-Deoxyactein attenuates TCDD-induced effects by:

  • Decreasing intracellular calcium (Ca2+) concentrations

  • Preventing collapse of the mitochondrial membrane potential (MMP)

  • Reducing reactive oxygen species (ROS) levels

  • Inhibiting cardiolipin peroxidation

At the molecular level, 27-Deoxyactein significantly inhibits TCDD-induced increases in aryl hydrocarbon receptor (AhR), cytochrome P450 1A1 (CYP1A1), and extracellular signal-regulated kinase (ERK) levels . Additionally, it effectively restores mRNA levels of superoxide dismutase (SOD), ERK1, and nuclear factor kappa B (NF-κB) that are disrupted by TCDD exposure .

Osteoblast Differentiation

27-Deoxyactein has demonstrated the ability to increase expressions of genes associated with osteoblast differentiation, including alkaline phosphatase (ALP), osteocalcin, bone sialoprotein (BSP), and osterix . This suggests potential applications in bone health and conditions affecting bone metabolism .

Protection of Pancreatic β-Cells

Research has also shown that 27-Deoxyactein protects pancreatic β-cells against methylglyoxal-induced oxidative cell damage through the upregulation of mitochondrial biogenesis . Methylglyoxal is a reactive dicarbonyl species that accumulates during hyperglycemia and has been implicated in various diabetic complications . This protective effect suggests potential applications in diabetes-related conditions .

Pharmacokinetics

The pharmacokinetics of 27-Deoxyactein (referred to as 23-epi-26-deoxyactein in the study) have been investigated in a clinical study involving female subjects . Single doses of a 75% ethanol extract of black cohosh containing 1.4, 2.8, or 5.6 mg of the compound were administered to three groups of five women each .

Absorption and Distribution

Following oral administration, 27-Deoxyactein is rapidly absorbed into the bloodstream. The serum concentration increases quickly during the first hour and then more slowly until reaching a maximum between 2.0 and 2.9 hours for all doses tested . The time to reach peak serum concentration (Tmax) was found to be dose-dependent: 1.6 ± 0.6 h, 2.0 ± 0.9 h, and 2.4 ± 1.8 h for doses of 1.4, 2.8, and 5.6 mg, respectively .

Pharmacokinetic Parameters

Table 1 presents the key pharmacokinetic parameters of 27-Deoxyactein at different doses:

Parameter5.6 mg dose2.8 mg dose1.4 mg dose
AUC0-t (h*ng/mL)39.2 ± 20.215.8 ± 6.95.7 ± 2.1
AUC0-inf (h*ng/mL)44.7 ± 20.116.9 ± 7.56.1 ± 2.0
T1/2 (h)3.0 ± 1.02.7 ± 0.42.1 ± 0.4
Tmax (h)2.4 ± 1.82.0 ± 0.91.6 ± 0.6
Cmax (ng/mL)12.4 ± 7.25.5 ± 3.02.2 ± 0.4
Vd/F (L)535 ± 302639 ± 352705 ± 265
CL/F (L/h)151 ± 80212 ± 139267 ± 113

Table 1: Pharmacokinetic parameters of 27-Deoxyactein following oral administration of black cohosh extract (mean ± SD, n=5 per group)

The area under the curve (AUC) and maximum concentration (Cmax) values increased proportionally with the dose, indicating dose-dependent pharmacokinetics within the range tested . The elimination half-life was approximately 2-3 hours across all doses .

Therapeutic Applications and Research Directions

Current research suggests several potential therapeutic applications for 27-Deoxyactein:

  • Protection against environmental toxins: The demonstrated protective effects against TCDD-induced toxicity indicate potential applications in mitigating the impacts of environmental pollutants .

  • Bone health: The ability to increase expressions of genes associated with osteoblast differentiation suggests potential benefits for bone metabolism and osteoporosis .

  • Diabetes-related conditions: Protective effects against methylglyoxal-induced damage in pancreatic β-cells suggest potential applications in preventing or treating diabetic complications .

  • Women's health: As a component of black cohosh extracts used for menopausal symptoms, 27-Deoxyactein may contribute to the efficacy of these botanical preparations .

Further research is needed to elucidate the precise mechanisms of action of 27-Deoxyactein, establish optimal dosing regimens, and evaluate long-term safety and efficacy in various clinical settings.

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